N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

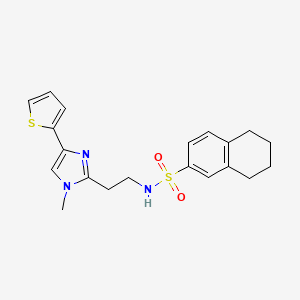

This compound features a tetrahydronaphthalene sulfonamide core linked to a 1-methyl-4-(thiophen-2-yl)-imidazole moiety via an ethyl spacer. The imidazole-thiophene subunit may confer electronic and steric properties critical for biological interactions, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name |

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S2/c1-23-14-18(19-7-4-12-26-19)22-20(23)10-11-21-27(24,25)17-9-8-15-5-2-3-6-16(15)13-17/h4,7-9,12-14,21H,2-3,5-6,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWPDUYYPLEBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of antidepressant molecules. Therefore, it’s possible that this compound may also interact with targets involved in mood regulation, but more research is needed to confirm this.

Mode of Action

It’s synthesized through nucleophilic and amidation reactions. This suggests that it might interact with its targets through similar chemical reactions, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of antidepressant molecules, which typically affect monoamine neurotransmitter pathways. Therefore, it’s possible that this compound may also influence similar pathways, but more research is needed to confirm this.

Result of Action

Given its potential role in the synthesis of antidepressant molecules, it might have effects on neuronal function and mood regulation. More research is needed to confirm these effects.

Biological Activity

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that exhibits a unique combination of structural features conducive to various biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The compound consists of:

- Imidazole Ring : Known for its role in biological systems and coordination with metal ions.

- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

- Tetrahydronaphthalene Backbone : Provides a hydrophobic environment that can enhance binding affinity to lipid membranes or receptors.

Antimicrobial Properties

Research indicates that compounds containing imidazole and thiophene moieties often exhibit significant antimicrobial activity. The presence of the sulfonamide group enhances this activity by inhibiting bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Anticancer Activity

Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, a related structure demonstrated an IC50 value of 8.9 µM against Eca109 cancer cells, indicating potential therapeutic efficacy in esophageal cancer treatment . The mechanism likely involves the modulation of cell signaling pathways and induction of apoptosis.

Enzyme Inhibition

The imidazole ring's ability to coordinate with metal ions allows it to act as a competitive inhibitor for enzymes that utilize metal cofactors. This property could be exploited in designing inhibitors for metalloproteins involved in various diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Coordination : The imidazole ring can bind to metal ions in enzymes, disrupting their function.

- Hydrophobic Interactions : The tetrahydronaphthalene structure may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

- Electrophilic Character : The sulfonamide group can react with nucleophiles in biological systems, potentially modifying protein function.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of related sulfonamides against various bacterial strains. Results indicated a dose-dependent inhibition of growth, highlighting the importance of the sulfonamide moiety in enhancing activity against Gram-positive bacteria.

Study 2: Anticancer Potential

In vitro assays on cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit promising anticancer properties. For instance, imidazole derivatives have been shown to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. The unique structural features of this compound may enhance its binding affinity to specific biological targets, making it a candidate for further drug development.

Enzyme Inhibition : The compound's imidazole and thiophene rings can interact with various enzymes, potentially serving as inhibitors. For example, imidazole derivatives are known to inhibit monoamine oxidase (MAO), which is relevant in the treatment of neurological disorders. The sulfonamide group may also contribute to its inhibitory effects on carbonic anhydrase and other enzymes involved in metabolic pathways .

Biochemical Research

Receptor Binding Studies : The structure of this compound makes it suitable for studying receptor interactions. The imidazole moiety can act as a ligand for metal ions, while the thiophene ring may participate in π–π stacking interactions with aromatic residues in proteins. This property is valuable for understanding the molecular basis of receptor-ligand interactions in pharmacology .

Synthesis of Complex Molecules : As a versatile building block in organic synthesis, this compound can be utilized to create more complex structures through various coupling reactions. Its ability to form stable intermediates allows for the exploration of new chemical entities with enhanced biological activities .

Materials Science

Development of Functional Materials : The electronic properties of this compound suggest potential applications in the development of organic semiconductors and photovoltaic materials. The thiophene and naphthalene components can contribute to charge transport properties, making this compound a candidate for use in organic electronic devices .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various imidazole derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to this compound showed significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics like cisplatin .

Case Study 2: Enzyme Inhibition

In vitro studies demonstrated that derivatives of this compound effectively inhibited monoamine oxidase activity. The mechanism involved competitive inhibition where the imidazole ring acted as a key functional group interacting with the enzyme's active site .

Comparison with Similar Compounds

Imidazole-Thiophene Derivatives

Compound : 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole .

- Structural Differences : Lacks the sulfonamide group and tetrahydronaphthalene system.

- Key Data :

| Property | Target Compound | 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole |

|---|---|---|

| Molecular Weight | ~457.5 g/mol (estimated) | ~333.4 g/mol |

| Functional Groups | Sulfonamide, tetrahydronaphthalene | Phenyl, thiophene |

| Lipophilicity (LogP) | Higher (tetrahydronaphthalene) | Moderate (phenyl groups) |

- Significance : The sulfonamide and tetrahydronaphthalene in the target compound likely enhance solubility and target affinity compared to simpler imidazole-thiophene analogs.

Sulfonamide-Containing Imidazole Derivatives

Compound : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) .

- Structural Differences : Replaces thiophene with fluorophenyl and methoxyphenyl groups; uses a thiazole-acetamide linker instead of sulfonamide.

- Key Data :

- Significance : The sulfonamide group in the target compound may offer stronger hydrogen-bonding interactions with biological targets compared to acetamide-based derivatives.

Triazole-Sulfonamide Hybrids

Compound : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) .

- Structural Differences : Uses a triazole-acetamide core with naphthalene instead of imidazole-tetrahydronaphthalene.

- Key Data :

| Property | Target Compound | Compound 6c |

|---|---|---|

| NMR Shifts (¹H) | Not reported | δ 5.40 (–NCH₂CO–), 8.40 (triazole) |

| Molecular Weight | ~457.5 g/mol (estimated) | ~404.3 g/mol |

Imidazo-Thiazole Sulfonamides

Compound : 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) .

- Structural Differences : Contains a methylsulfonyl group and imidazo-thiazole core instead of imidazole-thiophene.

- Key Data :

| Property | Target Compound | Compound 5 |

|---|---|---|

| IC₅₀ (Enzyme Inhibition) | Unknown | 1.4 µM (specific target not stated) |

| Functional Groups | Thiophene, tetrahydronaphthalene | Methylsulfonyl, imidazo-thiazole |

- Significance : The thiophene in the target compound may modulate electron density differently than methylsulfonyl groups, affecting interaction with hydrophobic enzyme pockets.

Research Implications

The tetrahydronaphthalene sulfonamide scaffold distinguishes this compound from simpler imidazole-thiophene derivatives, offering a balance of hydrophobicity and polar interactions. Further studies should explore:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the imidazole-thiophene-sulfonamide scaffold in this compound?

- Methodology : Utilize copper-catalyzed 1,3-dipolar cycloaddition (e.g., Huisgen reaction) to form the imidazole core, followed by sulfonamide coupling. For example, describes a Cu(OAc)₂-catalyzed synthesis of substituted imidazole derivatives under mild conditions (room temperature, 6–8 hours). Key steps include:

- Reacting thiophene-containing alkynes with azides.

- Purification via recrystallization (ethanol) and validation using NMR/IR spectroscopy.

- Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound’s structure?

- Methodology :

- ¹H/¹³C NMR : Focus on resolving signals from the tetrahydronaphthalene moiety (δ 1.5–2.5 ppm for aliphatic protons) and thiophene/imidazole aromatic protons (δ 7.0–8.5 ppm). Use DMSO-d₆ as a solvent for improved solubility and peak resolution (see for analogous compounds) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1300–1350 cm⁻¹) and imidazole C=N vibrations (~1590–1670 cm⁻¹) .

Q. What crystallization strategies are effective for obtaining high-quality X-ray diffraction data?

- Methodology : Use SHELXL for structure refinement. Key considerations:

- Optimize solvent polarity (e.g., ethanol or methanol) to promote slow crystal growth.

- Validate hydrogen bonding networks (e.g., sulfonamide NH interactions) using PLATON/ADDSYM tools to resolve disorder .

Advanced Research Questions

Q. How can structural contradictions in pharmacological data (e.g., COX inhibition vs. cytotoxicity) be resolved?

- Methodology :

- Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines.

- Use molecular docking (AutoDock Vina) to compare binding affinities with COX-1/2 isoforms vs. off-target proteins. highlights similar strategies for imidazole-thiophene derivatives .

- Validate selectivity via competitive binding assays with known inhibitors.

Q. What computational approaches are suitable for modeling the compound’s electronic properties and reactivity?

- Methodology :

- DFT Studies : Calculate HOMO-LUMO gaps (Gaussian 09/B3LYP/6-31G*) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability .

Q. How can synthetic byproducts or impurities be systematically identified and quantified?

- Methodology :

- Use HPLC-MS with a C18 column (acetonitrile/water gradient) to detect trace impurities.

- Compare retention times and fragmentation patterns with reference standards (e.g., outlines impurity profiling for sulfonamide derivatives) .

Q. What strategies address challenges in refining twinned or low-resolution crystallographic data?

- Methodology :

- Apply SHELXD for dual-space structure solution and SHELXE for density modification.

- Use TWINLAW to define twin laws and refine occupancy ratios for disordered regions .

Critical Analysis of Evidence

- Contradictions : and describe divergent synthetic routes (e.g., copper catalysis vs. thermal cyclization). Researchers should compare reaction scalability and purity outcomes.

- Validation Gaps : Computational models ( ) lack experimental validation for this specific scaffold. Cross-validate DFT predictions with electrochemical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.